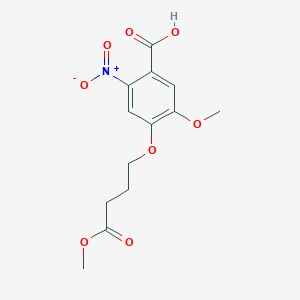
1-(1-Ethyl-propyl)-4-nitro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
In general, an imidazole is a type of organic compound with a five-membered ring structure, which consists of two nitrogen atoms and three carbon atoms. The nitro group (-NO2) and the ethyl-propyl group attached to the imidazole ring could potentially give this compound unique properties, but without specific information, it’s difficult to say what those might be .
Synthesis Analysis
The synthesis of a compound like this would likely involve several steps, starting with the formation of the imidazole ring, followed by the addition of the nitro and ethyl-propyl groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. For “1-(1-Ethyl-propyl)-4-nitro-1H-imidazole”, this would involve an imidazole ring with a nitro group and an ethyl-propyl group attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on its exact structure and the conditions under which it’s stored or used. The presence of the nitro group could make it reactive, as nitro groups are often involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its boiling point, melting point, density, solubility, and reactivity. These properties would depend on the exact structure of "this compound" .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
865774-08-9 |
|---|---|
Molekularformel |
C8H13N3O2 |
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
4-nitro-1-pentan-3-ylimidazole |
InChI |
InChI=1S/C8H13N3O2/c1-3-7(4-2)10-5-8(9-6-10)11(12)13/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FKRMSNIFNHQQSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C=C(N=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
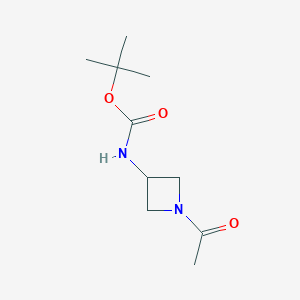
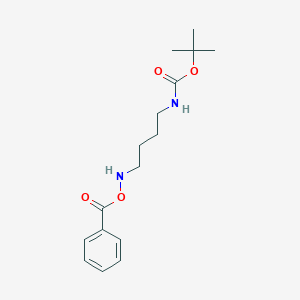
![4-(Chloromethyl)-2-{2-[4-(difluoromethoxy)phenyl]ethenyl}-1,3-oxazole](/img/structure/B8506281.png)
![1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride](/img/structure/B8506290.png)

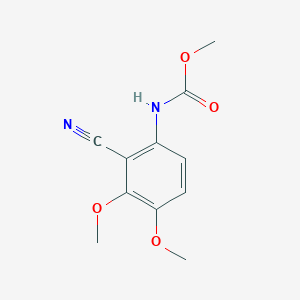
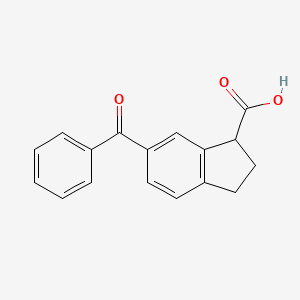

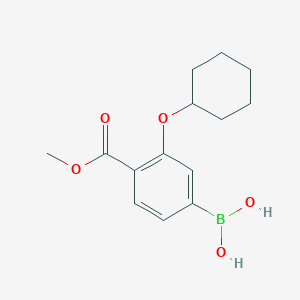
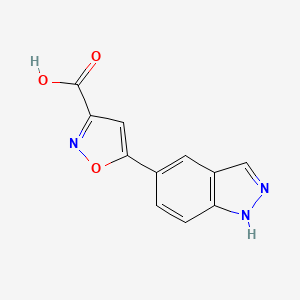

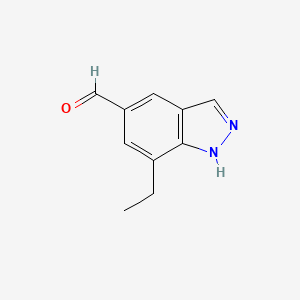
![2-{4-[Benzyl(ethyl)amino]benzoyl}benzoic acid](/img/structure/B8506362.png)
